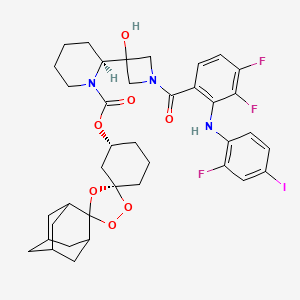

Methylprednisolone acetate-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

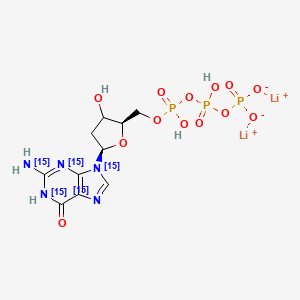

El acetato de metilprednisolona-d6 es una forma deuterada del acetato de metilprednisolona, un glucocorticoide sintético utilizado por sus potentes propiedades antiinflamatorias e inmunosupresoras. El marcaje con deuterio (d6) se utiliza a menudo en la investigación científica para estudiar la farmacocinética y las vías metabólicas del compuesto sin alterar su actividad biológica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del acetato de metilprednisolona-d6 suele implicar la incorporación de átomos de deuterio en la molécula de acetato de metilprednisolona. Esto se puede lograr mediante diversos métodos, incluida la hidrogenación catalítica utilizando gas deuterio o reactivos deuterados. Las condiciones de reacción a menudo requieren una temperatura y presión controladas para garantizar la incorporación selectiva de átomos de deuterio.

Métodos de producción industrial

La producción industrial del acetato de metilprednisolona-d6 sigue principios similares pero a mayor escala. El proceso implica el uso de fuentes de deuterio de alta pureza y sistemas catalíticos avanzados para lograr una producción eficiente y rentable. El producto final se purifica luego utilizando técnicas como la cromatografía para garantizar una alta pureza isotópica.

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de metilprednisolona-d6 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas activas o inactivas.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la cadena principal esteroidea.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Las condiciones a menudo implican niveles de pH específicos, temperaturas y disolventes para optimizar los resultados de la reacción.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados hidroxilados, deshidrogenados y sustituidos del acetato de metilprednisolona-d6. Estos productos a menudo se estudian por sus propiedades farmacológicas y vías metabólicas.

Aplicaciones Científicas De Investigación

El acetato de metilprednisolona-d6 se utiliza ampliamente en la investigación científica debido a su etiquetado isotópico estable. Algunas de sus aplicaciones incluyen:

Química: Utilizado como trazador en reacciones químicas para estudiar mecanismos y vías de reacción.

Biología: Employed in metabolic studies to understand the biotransformation of glucocorticoids.

Medicina: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of methylprednisolone acetate.

Industria: Utilized in the development of new glucocorticoid formulations and delivery systems.

Mecanismo De Acción

El acetato de metilprednisolona-d6 ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma. Este complejo receptor-ligando luego se trasloca al núcleo, donde regula la expresión de genes específicos involucrados en la inflamación y la respuesta inmune. Los objetivos moleculares incluyen varias citoquinas, enzimas y factores de transcripción que median los efectos antiinflamatorios e inmunosupresores del compuesto.

Comparación Con Compuestos Similares

El acetato de metilprednisolona-d6 se compara con otros compuestos similares como:

Prednisolona: Otro glucocorticoide con propiedades antiinflamatorias similares pero diferente farmacocinética.

Dexametasona: Un glucocorticoide más potente con una duración de acción más prolongada.

Hidrocortisona: Un glucocorticoide natural con efectos fisiológicos más amplios.

Unicidad

La singularidad del acetato de metilprednisolona-d6 radica en su etiquetado con deuterio, que permite estudios farmacocinéticos y metabólicos detallados sin alterar su actividad biológica. Esto lo convierte en una herramienta valiosa tanto en entornos de investigación como clínicos.

Propiedades

Fórmula molecular |

C24H32O6 |

|---|---|

Peso molecular |

422.5 g/mol |

Nombre IUPAC |

[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-2,4,6,9,12,12-hexadeuterio-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,11,14,15,16-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3/t13-,16-,17-,19-,21+,22-,23-,24-/m0/s1/i5D,10D,11D2,13D,21D |

Clave InChI |

PLBHSZGDDKCEHR-CUDOFGGBSA-N |

SMILES isomérico |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])[C@@](C[C@@H]3[C@@]2([C@H](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])O)[2H])([2H])C)C |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)

![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)

![4-[(5,17,17-Trimethyl-3,10-dioxa-8-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),4,7(11),8,13(18),19-heptaen-9-yl)methyl]benzene-1,2-diol](/img/structure/B12372142.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)

![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)

![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)

![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)